2-Nitro-3-pentanone

Beschreibung

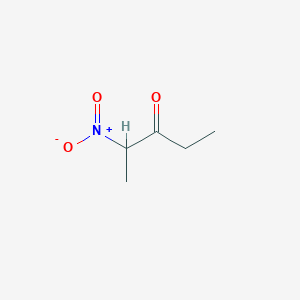

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitropentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSLOOGJRHJRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90508727 | |

| Record name | 2-Nitropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13485-58-0 | |

| Record name | 2-Nitropentan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90508727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Nitro-3-pentanone CAS number and molecular structure

This guide provides a comprehensive technical overview of 2-Nitro-3-pentanone (CAS No: 13485-58-0), a valuable nitro ketone intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, molecular structure, properties, and handling.

Introduction and Core Properties

This compound, also known by its IUPAC name 3-nitropentan-2-one, is a bifunctional organic compound featuring both a ketone and a nitro group. This unique structural arrangement imparts a versatile reactivity profile, making it a useful building block for more complex molecules. It is typically a pale yellow oil and finds its primary application in organic synthesis.[1]

Table 1: Core Properties of this compound

| Property | Value | Source |

| CAS Number | 13485-58-0 | [1] |

| Molecular Formula | C₅H₉NO₃ | [2] |

| Molecular Weight | 131.13 g/mol | [2] |

| Appearance | Pale Yellow Oil | [1] |

| IUPAC Name | 3-nitropentan-2-one | [2] |

Molecular Structure and Elucidation

The molecular structure of this compound consists of a five-carbon pentane backbone. A carbonyl group is located at the third carbon (C3), and a nitro group is attached to the second carbon (C2).

Caption: 2D representation of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

-

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. A publication by R. S. Varma and G. W. Kabalka provides the following assignments: δΗ: 1.05 (t, 3H, CH₃); 2.0-2.2 (m, 2H, CH₂, diastereotopic protons); 2.3 (s, 3H, CH₃); 5.1 (dd, 1H, CH; J=6, J=10).[3]

-

¹³C-NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. The same source reports the following chemical shifts: δC: 193.5 (CO); 93.0 (CH), 26.5, 10.0 (2 CH₃); 22.5 (CH₂).[3]

Synthesis of this compound

The synthesis of α-nitro ketones like this compound is a well-established process in organic chemistry, typically involving a two-step sequence: the Henry (nitroaldol) reaction followed by oxidation of the resulting β-nitro alcohol.[3][4]

Caption: General synthetic workflow for this compound.

Step 1: Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.[4][5] In the synthesis of this compound, propanal reacts with nitroethane in the presence of a base to form the intermediate, 3-nitro-2-pentanol.

Experimental Protocol: Diastereoselective Synthesis of 3-Nitro-2-pentanol (General Procedure) [6]

-

To a stirred solution of nitroethane (1.0 equiv) in a suitable solvent (e.g., 2-MeTHF, Toluene) at the desired temperature, add the base catalyst (e.g., DBU, 10 mol%).

-

Slowly add propanal (1.2 equiv) to the reaction mixture.

-

Stir the reaction at the specified temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Nitro-2-pentanol.

Step 2: Oxidation of 3-Nitro-2-pentanol

The secondary alcohol group of 3-nitro-2-pentanol is then oxidized to a ketone to yield this compound. A common and effective method utilizes potassium dichromate in an acidic medium.[3]

Experimental Protocol: Oxidation of 3-Nitro-2-pentanol [3]

-

In a 3-necked flask equipped with a condenser, mechanical stirrer, and an addition funnel, mix potassium dichromate (0.069 mol) and water (35 mL).

-

Cool the stirring solution and gradually add 3-nitro-2-pentanol (0.13 mol). Continue stirring for another 10 minutes.

-

Prepare a cooled solution of H₂SO₄ (30 mL) in water (18 mL) and add it drop-wise to the reaction mixture over a period of 1 hour.

-

After the addition is complete, add water (100 mL) to the reaction mixture.

-

Extract the mixture with dichloromethane (3 x 150 mL).

-

Wash the combined organic layers sequentially with water (200 mL) and 5% sodium carbonate solution (200 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

-

The resulting liquid can be further purified by distillation, for example, using a Kugelrohr apparatus, to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay between the electron-withdrawing nitro group and the electrophilic carbonyl group.

Reactivity

-

Acidity of the α-Proton: The proton on the carbon bearing the nitro group (C2) is acidic due to the strong electron-withdrawing nature of both the adjacent nitro and carbonyl groups. This allows for the formation of a stabilized carbanion (nitronate) in the presence of a base, which can then act as a nucleophile in various reactions.

-

Nucleophilic Addition to the Carbonyl Group: The carbonyl group is susceptible to attack by nucleophiles.

-

Reduction: The nitro group can be reduced to an amine, and the ketone can be reduced to a secondary alcohol. Selective reduction of one group in the presence of the other can be a synthetic challenge but can be achieved with appropriate reagents. For instance, the Clemmensen reduction (Zn-Hg/HCl) can reduce the ketone to a methylene group.[5]

Applications in Organic Synthesis

This compound is a valuable intermediate in the synthesis of various organic molecules, particularly nitrogen-containing heterocycles. The presence of two modifiable functional groups allows for a range of subsequent chemical transformations.

Purification and Handling

Purification

Common purification techniques for α-nitro ketones like this compound include:

-

Distillation: As it is a liquid, vacuum distillation can be an effective method for purification, especially after initial extraction and drying.[3][7]

-

Chromatography: Column chromatography using silica gel is a standard method for purifying organic compounds and can be employed to isolate this compound from reaction byproducts.[8][9]

Safety and Handling

-

General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[10]

-

Fire Safety: Keep away from heat, sparks, and open flames. α-Nitro ketones can be flammable.

-

Toxicology: Nitroalkanes and their derivatives can have varying degrees of toxicity. Inhalation and ingestion should be avoided. Some nitroalkanes are known to be toxic.[11]

Conclusion

This compound is a versatile and synthetically useful α-nitro ketone. Its preparation via the Henry reaction and subsequent oxidation is a well-documented and reliable process. The presence of both a nitro and a keto functionality provides multiple avenues for further chemical modification, making it a valuable precursor for a variety of more complex organic molecules. Proper handling and purification are essential for its safe and effective use in a research and development setting.

References

-

Pharmaffiliates. This compound. [Link]

- Anderson, R. C., & Smith, R. P. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Toxicology and applied pharmacology, 69(1), 1-11.

-

ChemSrc. 3-nitro-2-pentanone. [Link]

-

PubChem. 3-Nitro-2-pentanone. [Link]

-

Organic Chemistry Portal. Henry Reaction. [Link]

-

Wikipedia. Henry reaction. [Link]

-

Varma, R. S., & Kabalka, G. W. (2005). Chromate oxidation of α-nitro alcohols to α-nitro ketones: significant improvements to a classic method. Molecules, 10(12), 1458–1461. [Link]

-

PubChem. 3-Nitro-2-pentanol. [Link]

-

Ospedale Sicuro. OV prevention - Aldehydes, ketones. [Link]

-

Cantillo, D., & Kappe, C. O. (2014). Safe use of Nitromethane for Aldol Reactions in Flow. ORCA - Cardiff University. [Link]

-

Almasi, D., Alonso, D. A., & Nájera, C. (2010). Organocatalytic Enantioselective Henry Reactions. Symmetry, 2(3), 1248-1295. [Link]

-

Open Access Pub. Purification Techniques. Journal of New Developments in Chemistry. [Link]

-

BYJU'S. (2019, October 16). methods of purification of organic compounds. [Link]

-

CK-12 Foundation. (2023, November 18). Methods of Purification of Organic Compounds. [Link]

- Google Patents.

-

Icil, H. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-Nitro-2-pentanone | C5H9NO3 | CID 12492755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. Henry Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. byjus.com [byjus.com]

- 8. openaccesspub.org [openaccesspub.org]

- 9. physics.emu.edu.tr [physics.emu.edu.tr]

- 10. aksci.com [aksci.com]

- 11. extrasynthese.com [extrasynthese.com]

A Technical Guide to the Predicted Spectroscopic Profile of 2-Nitro-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2-Nitro-3-pentanone (C₅H₉NO₃). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed and scientifically grounded predictive profile of the molecule. By examining the influence of the ketone and nitro functional groups on the pentanone framework, this guide offers researchers a robust reference for the identification and characterization of this and similar α-nitro ketone compounds. Methodologies for data acquisition are also detailed to provide a framework for the experimental validation of these predictions.

Introduction: The Significance of α-Nitro Ketones

α-Nitro ketones, such as this compound, are valuable intermediates in organic synthesis. The presence of two electron-withdrawing groups activates the α-carbon, making it a versatile building block for the formation of new carbon-carbon and carbon-heteroatom bonds. A thorough understanding of their spectroscopic characteristics is paramount for reaction monitoring, purity assessment, and structural confirmation in synthetic and medicinal chemistry applications. This guide serves to elucidate the expected spectroscopic signatures of this compound, providing a foundational dataset for researchers working with this class of compounds.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent functional groups and alkyl structure.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.8 - 5.2 | Quartet (q) | 1H | CH-NO₂ | The methine proton is alpha to both the carbonyl and nitro groups, leading to significant deshielding. It is split by the adjacent methyl protons. |

| ~ 2.5 - 2.8 | Quartet (q) | 2H | CH₂-CH₃ | These methylene protons are adjacent to the carbonyl group, resulting in a downfield shift. They are split by the terminal methyl protons. |

| ~ 1.8 - 2.0 | Doublet (d) | 3H | CH₃-CH | This methyl group is adjacent to the chiral center and is split by the methine proton. |

| ~ 1.1 - 1.3 | Triplet (t) | 3H | CH₃-CH₂ | This terminal methyl group is in a typical alkyl region and is split by the adjacent methylene protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon | Rationale |

| ~ 205 - 210 | C=O | The carbonyl carbon of a ketone typically appears in this downfield region.[1] |

| ~ 85 - 95 | CH-NO₂ | The carbon bearing the nitro group is significantly deshielded. |

| ~ 30 - 35 | CH₂ | The methylene carbon is adjacent to the carbonyl group. |

| ~ 15 - 20 | CH₃-CH | The methyl carbon is alpha to the nitro-substituted carbon. |

| ~ 7 - 10 | CH₃-CH₂ | The terminal methyl carbon is in a typical upfield alkyl region. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Rationale |

| ~ 1715 - 1725 | Ketone | C=O Stretch | This is a characteristic strong absorption for a saturated aliphatic ketone.[2][3][4] |

| ~ 1550 - 1560 | Nitro | Asymmetric N-O Stretch | A strong and characteristic absorption for nitroalkanes.[5][6] |

| ~ 1365 - 1375 | Nitro | Symmetric N-O Stretch | Another characteristic absorption for nitroalkanes, typically of medium to strong intensity.[5][6] |

| ~ 2850 - 3000 | Alkyl | C-H Stretch | Typical C-H stretching vibrations for the alkyl backbone. |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z | Proposed Fragment | Rationale |

| 131 | [C₅H₉NO₃]⁺ | Molecular ion (M⁺). |

| 85 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroalkanes.[7] |

| 71 | [CH₃CH₂CO]⁺ | α-cleavage on the ethyl side of the ketone.[8][9][10] |

| 57 | [CH₃CH₂]⁺ | Further fragmentation of the acylium ion or inductive cleavage.[8] |

| 43 | [CH₃CO]⁺ | α-cleavage on the methyl side of the ketone.[8][10] |

Methodologies and Experimental Protocols

The following protocols describe standard procedures for acquiring the spectroscopic data predicted in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the proton and carbon environments of this compound.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a pulse angle of 30-45 degrees.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

Accumulate a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbonyl carbon.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups (ketone and nitro group) in this compound through their characteristic vibrational frequencies.

Protocol:

-

Sample Preparation: For a neat liquid sample, place a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of this compound and to analyze its fragmentation pattern to support the proposed structure.

Protocol:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) interface.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition:

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass-to-charge (m/z) range of approximately 30 to 200 amu.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the observed fragmentation pattern with known fragmentation mechanisms for ketones and nitroalkanes.

Visualization of Spectroscopic Interpretation

The following diagrams illustrate the logical workflows for interpreting the predicted spectroscopic data.

Caption: Workflow for ¹H NMR spectral interpretation.

Caption: Key absorptions in the IR spectrum of this compound.

Caption: Predicted mass spectral fragmentation of this compound.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The predicted data, rooted in fundamental spectroscopic principles and comparison with analogous structures, offers a valuable resource for the identification and characterization of this and related α-nitro ketones. The outlined experimental protocols provide a clear path for the empirical validation of these predictions. This comprehensive spectroscopic profile will aid researchers in accelerating their synthetic and drug development endeavors involving this important class of molecules.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

-

PubMed. (2012). Gas-phase fragmentation analysis of nitro-fatty acids. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]

-

LibreTexts. (2021). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scribd.com [scribd.com]

- 7. Gas-phase fragmentation analysis of nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Stability and reactivity of 2-Nitro-3-pentanone

An In-depth Technical Guide to the Stability and Reactivity of 2-Nitro-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No: 13485-58-0) is a versatile bifunctional molecule that presents significant opportunities in organic synthesis due to its unique electronic landscape.[1] Possessing both a ketone and a secondary nitro group, its reactivity is characterized by the interplay between the electrophilic carbonyl center, the highly acidic α-proton, and the reducible nitro moiety. This guide provides a comprehensive analysis of the stability and reactivity of this compound, offering field-proven insights into its handling, thermal properties, and principal reaction pathways. We will explore the causality behind its reactivity, describe self-validating experimental protocols, and provide a foundation for its application in complex molecular synthesis.

Physicochemical Properties and Structural Overview

This compound, also known as 2-nitropentan-3-one, is a pale yellow oil with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol .[1][2] Its utility as a synthetic intermediate stems from the strategic placement of its functional groups.[1]

| Property | Value | Source |

| CAS Number | 13485-58-0 | [1] |

| Molecular Formula | C₅H₉NO₃ | [1][2] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| Appearance | Pale Yellow Oil | [1] |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

The core of its reactivity can be understood by examining its structure, which features three primary centers for chemical transformation:

-

The Electrophilic Carbonyl Carbon: The ketone group is a classic electrophilic site, susceptible to nucleophilic addition.[3]

-

The Acidic α-Proton: The proton on the carbon atom situated between the electron-withdrawing carbonyl and nitro groups is exceptionally acidic, facilitating the formation of a resonance-stabilized nitronate anion.[3][4]

-

The Nitro Group: The nitro group itself can undergo various transformations, most notably reduction to an amine.[5]

Caption: Potential thermal decomposition pathways for this compound.

Incompatible Materials

To prevent violent reactions, this compound should be kept separate from the following:

-

Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitric acid). [6][7]* Strong Reducing Agents: Can lead to uncontrolled reduction of the nitro group. [6]* Strong Bases: Can initiate exothermic condensation or decomposition reactions. [6]* Concentrated Nitric and Sulfuric Acid Mixtures: Known to be incompatible with ketones like acetone. [7][8]

Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from its capacity to undergo selective reactions at its three key functional sites.

Reactions at the α-Carbon: Nitronate Anion Chemistry

The most significant feature of this molecule is the acidity of the C-H bond at the C2 position. [4]Deprotonation with a base (e.g., alkoxides, DBU) generates a resonance-stabilized nitronate anion, a powerful nucleophile for carbon-carbon bond formation.

-

Alkylation: The nitronate can be readily alkylated with alkyl halides.

-

Aldol-Type Reactions: It can act as a nucleophile in additions to aldehydes and ketones.

-

Michael Additions: The nitronate can add to α,β-unsaturated carbonyl compounds.

-

Nef Reaction: A classic transformation where the salt of a secondary nitroalkane is hydrolyzed by strong acid to form a ketone and nitrous oxide. [9]While the starting material is already a ketone, this reaction pathway could be relevant for derivatives or under specific conditions leading to molecular rearrangement or cleavage. [4][9]

Reactions at the Carbonyl Group

The ketone functionality undergoes standard nucleophilic additions. [4]

-

Reduction: Hydride donors like sodium borohydride (NaBH₄) will reduce the ketone to the corresponding secondary alcohol, 2-nitro-3-pentanol.

-

Grignard/Organolithium Addition: Organometallic reagents add to the carbonyl to form tertiary alcohols.

-

Acetal/Ketal Formation: Reaction with alcohols under acidic catalysis protects the carbonyl group, allowing for subsequent selective chemistry at the nitro or α-carbon positions.

-

Imine/Enamine Formation: Condensation with primary or secondary amines, respectively. [10]

Reactions of the Nitro Group

The nitro group can be transformed into other valuable functional groups.

-

Reduction to Amine: A wide variety of reagents (e.g., H₂/Pd-C, SnCl₂, catalytic transfer hydrogenation) can reduce the nitro group to a primary amine, yielding 2-amino-3-pentanone derivatives.

-

Radical Denitration: Reactions involving radical species, such as those initiated by tributyltin hydride (Bu₃SnH), can cleave the C-N bond. [5]

Caption: Principal reactivity pathways of this compound.

Experimental Protocols & Methodologies

The following protocols are generalized frameworks. Researchers must conduct a thorough risk assessment and optimize conditions for their specific equipment and reagents.

Protocol: Assessment of Thermal Stability via Differential Scanning Calorimetry (DSC)

Causality: This experiment is a cornerstone of chemical safety assessment. It identifies the onset temperature of decomposition and quantifies the energy released. This data is crucial for defining safe operating temperature limits and preventing thermal runaway events during scale-up.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure gold-plated stainless steel DSC pan. Hermetically seal the pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 30°C. Ramp the temperature at a controlled rate (e.g., 5 °C/min) to a final temperature of 350°C under an inert nitrogen atmosphere.

-

Data Analysis: Monitor the heat flow as a function of temperature. A sharp exothermic deviation from the baseline indicates a decomposition event. Determine the onset temperature and the integrated energy of the exotherm (J/g).

Self-Validation: The protocol is self-validating through the use of a calibrated instrument and a reference pan. Running a known standard (e.g., indium) before the analysis ensures the temperature and enthalpy scales are accurate. The presence of a sharp, well-defined exotherm provides a clear and unambiguous indication of thermal instability.

Caption: Experimental workflow for DSC thermal stability analysis.

Protocol: Base-Catalyzed Alkylation via Nitronate Anion

Causality: This protocol demonstrates the synthetic utility of the acidic α-proton. By selectively forming the nitronate anion in situ, we create a potent carbon nucleophile. The choice of a non-nucleophilic base is critical to ensure it only acts as a proton acceptor, preventing competitive side reactions at the electrophilic carbonyl center.

Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0°C in an ice bath.

-

Deprotonation: Add this compound (1.0 eq.) to the solvent. Slowly add a solution of a suitable base, such as sodium ethoxide (1.05 eq.), while monitoring the internal temperature. Stir for 30 minutes at 0°C to ensure complete formation of the nitronate salt.

-

Alkylation: Add the desired alkylating agent (e.g., iodomethane, 1.1 eq.) dropwise to the reaction mixture.

-

Reaction Monitoring & Workup: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validation: The success of the protocol is validated by characterization of the purified product. 1H and 13C NMR spectroscopy will confirm the addition of the new alkyl group and the disappearance of the acidic α-proton signal. Mass spectrometry will confirm the expected molecular weight of the product.

Summary of Hazards and Safety

All personnel handling this compound must be thoroughly trained on its hazards and familiar with emergency procedures. [11]

| Hazard Category | Description | Precautionary Statements |

|---|---|---|

| Flammability | Highly flammable liquid and vapor, similar to 3-pentanone. [11][6] | Keep away from heat/sparks/open flames/hot surfaces. Use explosion-proof equipment. [11][12] |

| Inhalation | May cause respiratory tract irritation. Vapors may cause drowsiness and dizziness. [11][13] | Avoid breathing vapors/mist. Use only in a well-ventilated area. [11] |

| Skin Contact | May be harmful if absorbed through the skin. Causes skin irritation. [11] | Wear protective gloves and clothing. Wash skin thoroughly after handling. [14] |

| Eye Contact | Causes serious eye irritation. [11] | Wear safety glasses with side-shields or goggles. [14] |

| Ingestion | May be harmful if swallowed. [11]| Do NOT induce vomiting. Rinse mouth with water and consult a physician. [11]|

References

-

Pharmaffiliates. This compound. [Link]

-

ChemSrc. (2025). 3-nitro-2-pentanone. [Link]

-

ResearchGate. (2017). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]

-

Chemistry LibreTexts. (2022). II. Reaction Mechanisms. [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

-

Scholars Research Library. (2014). Computational reaction mechanism study of the elimination of 2-pentanone. [Link]

-

PubChem. (n.d.). 3-Nitro-2-pentanone. [Link]

-

Wikipedia. (n.d.). Nef reaction. [Link]

-

University of Cambridge. (n.d.). Incompatible chemicals. [Link]

-

University of Maryland. (n.d.). Table of Incompatible Chemicals. [Link]

-

Wikipedia. (n.d.). Ketone. [Link]

-

PubChem. (n.d.). 3-nitro-2-pentanone. [Link]

-

Princeton University EHS. (n.d.). Chemical Incompatibility Chart. [Link]

-

Utah State University EHS. (n.d.). Incompatible Chemicals. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ketone - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Pentanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 7. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]

- 8. ehs.princeton.edu [ehs.princeton.edu]

- 9. Nef reaction - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. fishersci.com [fishersci.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the IUPAC Nomenclature of C5H9NO3 Nitroketone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry and drug development, the precise and unambiguous naming of organic compounds is of paramount importance. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for this purpose, ensuring that a chemical name corresponds to a single, unique molecular structure.[1][2] This guide focuses on the isomers of the molecular formula C5H9NO3 that are nitroketones, a class of compounds with significant potential in organic synthesis and as precursors for pharmacologically active molecules. Understanding their systematic nomenclature is a critical first step in their study and application.

This technical guide provides a detailed exploration of the IUPAC nomenclature for the nitroketone isomers of C5H9NO3. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering clarity on the systematic naming conventions and the structural diversity of these compounds.

Core Principles of IUPAC Nomenclature for Nitroketones

The IUPAC nomenclature for organic compounds is built on a hierarchical set of rules.[2][3] When a molecule contains multiple functional groups, as is the case with nitroketones, a priority system is used to determine the principal functional group, which dictates the suffix of the name.[4][5]

For nitroketones, the ketone group (C=O) has a higher priority than the nitro group (-NO2).[1] Consequently, the parent name of the compound is derived from the longest carbon chain containing the ketone, and the name will end with the suffix "-one". The position of the ketone is indicated by a number to give it the lowest possible locant.[6]

The nitro group is always treated as a substituent and is indicated by the prefix "nitro-".[1][7][8] Its position on the parent chain is also designated by a number. When multiple substituents are present, they are listed in alphabetical order.[8]

The process for naming the C5H9NO3 nitroketone isomers can be summarized as follows:

-

Identify the principal functional group: In this case, it is the ketone.

-

Determine the parent chain: This is the longest continuous carbon chain that includes the ketone functional group.

-

Name the parent chain: The name is based on the corresponding alkane, with the "-e" ending replaced by "-one".

-

Number the parent chain: The chain is numbered to give the carbonyl carbon of the ketone the lowest possible number.

-

Identify and name the substituents: In this case, the nitro group and any alkyl groups.

-

Assemble the full IUPAC name: The substituents are listed alphabetically with their locants, followed by the name of the parent ketone.

Isomers of C5H9NO3 Nitroketones and their IUPAC Nomenclature

The molecular formula C5H9NO3 allows for several constitutional isomers that are nitroketones. These isomers can be categorized based on their carbon skeleton: a straight-chain pentanone skeleton or a branched-chain butanone skeleton.

Isomers with a Pentanone Skeleton

When the five carbon atoms form a continuous chain, the parent ketone can be either pentan-2-one or pentan-3-one.

Pentan-2-one Derivatives

In these isomers, the ketone group is located on the second carbon of the pentane chain. The nitro group can be attached to any of the remaining four carbons.

| IUPAC Name | Chemical Structure |

| 1-Nitropentan-2-one[9] | CH3CH2CH2C(=O)CH2NO2 |

| 3-Nitropentan-2-one | CH3CH2CH(NO2)C(=O)CH3 |

| 4-Nitropentan-2-one | CH3CH(NO2)CH2C(=O)CH3 |

| 5-Nitropentan-2-one[10] | NO2CH2CH2CH2C(=O)CH3 |

Pentan-3-one Derivatives

Here, the ketone group is on the third carbon of the pentane chain.

| IUPAC Name | Chemical Structure |

| 1-Nitropentan-3-one | NO2CH2CH2C(=O)CH2CH3 |

| 2-Nitropentan-3-one | CH3CH(NO2)C(=O)CH2CH3 |

Isomers with a Butanone Skeleton

A branched carbon skeleton with four carbons in the main chain and a methyl substituent leads to butanone-based isomers. The parent ketone is 3-methylbutan-2-one.[11]

| IUPAC Name | Chemical Structure |

| 1-Nitro-3-methylbutan-2-one | NO2CH2C(=O)CH(CH3)2 |

| 3-Nitro-3-methylbutan-2-one | CH3C(NO2)(CH3)C(=O)CH3 |

| 4-Nitro-3-methylbutan-2-one | (CH3)2CH(C(=O))CH2NO2 |

| 3-(Nitromethyl)butan-2-one | CH3C(=O)CH(CH2NO2)CH3 |

Visualization of Nomenclature Logic

The following diagram illustrates the decision-making process for assigning the IUPAC name to a C5H9NO3 nitroketone isomer.

Caption: Logical flow for naming C5H9NO3 nitroketone isomers.

Experimental Protocols for Isomer Differentiation

Distinguishing between these isomers in a laboratory setting would typically involve a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for elucidating the exact connectivity of atoms. The chemical shifts and coupling patterns of the protons and carbons will be unique for each isomer, allowing for unambiguous identification.

-

Infrared (IR) Spectroscopy: While all isomers will show characteristic peaks for the ketone (C=O stretch, ~1715 cm-1) and nitro (N-O stretches, ~1550 and ~1365 cm-1) functional groups, the exact frequencies and the fingerprint region can provide clues to the overall molecular structure.[12]

-

Mass Spectrometry (MS): All isomers will have the same molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition. Fragmentation patterns in the mass spectrum can also be used to differentiate between isomers.

Chromatographic Methods

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These separation techniques can be used to separate a mixture of the isomers. The retention time of each isomer will be different, and when coupled with a detector like a mass spectrometer (GC-MS or LC-MS), individual isomers can be identified.

Workflow for Isomer Identification

Caption: Experimental workflow for separating and identifying isomers.

Conclusion

The systematic nomenclature of the C5H9NO3 nitroketone isomers, as dictated by IUPAC rules, provides a clear and unambiguous way to describe their diverse structures. A thorough understanding of these naming conventions is fundamental for researchers in organic chemistry and drug development, facilitating effective communication and ensuring the reproducibility of scientific work. The combination of a hierarchical naming system and powerful analytical techniques allows for the precise identification and characterization of each unique isomer. This guide serves as a foundational resource for navigating the complexities of naming these and other multifunctional organic compounds.

References

-

Chemistry Steps. (n.d.). How to Name a Compound with Multiple Functional Groups. Retrieved from [Link]

-

CurlyArrows Organic Chemistry. (n.d.). What is the priority order in polyfunctional compounds while assigning nomenclature?. Retrieved from [Link]

-

Chemistry Steps. (2022, October 17). How to Name a Compound with Multiple Functional Groups [Video]. YouTube. [Link]

-

Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butanone, 3-methyl-3-nitroso-. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nitropentan-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitro-2-pentanone. Retrieved from [Link]

-

Pharmachem. (2020, August 29). IUPAC Rules for Naming Nitro Compounds [Video]. YouTube. [Link]

-

PubChem. (n.d.). 1-Nitropentane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitropentane. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 2.4 IUPAC Naming of Organic Compounds with Functional Groups. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

NIST. (n.d.). Information from the InChI. Retrieved from [Link]

-

PubChem. (n.d.). 5-Hydroxyproline. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Ethyl Ketone. Retrieved from [Link]

-

NIST. (n.d.). Hydroxyproline. Retrieved from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-9).

-

PubChem. (n.d.). 3-Methyl-2-butanone. Retrieved from [Link]

-

PubChem. (n.d.). 5-Oxyproline. Retrieved from [Link]

-

UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Common names (n, neo, iso, sec, tert). Retrieved from [Link]

-

Scribd. (n.d.). Structural Formulas and IUPAC Names for Organic Isomers. Retrieved from [Link]

Sources

- 1. curlyarrows.com [curlyarrows.com]

- 2. iupac.org [iupac.org]

- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. IUPAC Rules [chem.uiuc.edu]

- 7. How to Name a Compound with Multiple Functional Groups - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 1-Nitropentan-2-one | C5H9NO3 | CID 21447407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Nitro-2-pentanone | C5H9NO3 | CID 4295003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Methyl-2-butanone | C5H10O | CID 11251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Buy 1-Nitropentane | 628-05-7 [smolecule.com]

An In-depth Technical Guide to 2-Nitro-3-pentanone for Advanced Research and Pharmaceutical Development

Foreword: The Strategic Value of Nitroalkanes in Modern Synthesis

In the landscape of pharmaceutical development and complex organic synthesis, the nitro group stands out as a uniquely versatile functional group. Often perceived with a degree of caution due to potential toxicities, its strategic application has been pivotal in the creation of potent therapeutics, ranging from antibacterial to anticancer agents.[1][2][3] The electron-withdrawing nature and the potential for bioreductive activation make nitro-containing molecules a subject of intense and ongoing research.[2][4] 2-Nitro-3-pentanone, a simple yet functionalized nitro ketone, serves as a key building block and a model compound for exploring the rich chemistry of this class. This guide provides an in-depth examination of its properties, availability, and synthetic utility for researchers and drug development professionals.

Physicochemical Characteristics and Data

Understanding the fundamental properties of this compound is the first step in its effective application. It is a pale yellow oil under standard conditions and requires refrigerated storage to maintain its stability.[5]

| Property | Value | Source |

| CAS Number | 13485-58-0 | [5][6] |

| Molecular Formula | C₅H₉NO₃ | [5][6][7] |

| Molecular Weight | 131.13 g/mol | [5][6][7] |

| Appearance | Pale Yellow Oil | [5] |

| Storage | 2-8°C Refrigerator | [5] |

| Synonyms | 2-Nitropentan-3-one, 3-Pentanone, 2-nitro- | [5][6] |

Commercial Availability and Procurement

This compound is available from several specialized chemical suppliers, catering primarily to the research and development sectors. Procurement in bulk quantities may require direct inquiry with manufacturers. The following table summarizes key suppliers.

| Supplier | Headquarters Location | Notes |

| Pharmaffiliates | India | Provides the compound as a reference standard and for use in organic synthesis.[5] |

| HANGZHOU LEAP CHEM CO., LTD. | China | A supplier of a wide range of fine and rare chemicals for research and bulk manufacturing.[8] |

| ChemicalBook | Global | Lists multiple international suppliers for this compound.[6] |

| Sigma-Aldrich (Merck) | United States | While not directly listing this compound, they offer related nitroalkanes and pentanone derivatives, indicating capability in this chemical space.[9][10] |

Synthesis and Chemical Reactivity

The synthesis of this compound is not commonly detailed in general literature, but established methods for creating α-nitro ketones provide a reliable framework. A common and effective strategy involves the oxidation of a corresponding nitro-alcohol precursor.

General Synthesis Pathway: Oxidation of 3-nitro-pentan-2-ol

A plausible and high-yielding route involves the oxidation of 3-nitro-pentan-2-ol. This precursor can be oxidized using a mild oxidizing agent, such as potassium dichromate in an acidic medium, to yield the target ketone. This method is efficient, with reported yields for similar reactions being quite high.[11]

Caption: General workflow for the synthesis of this compound via oxidation.

Role in Drug Development and Medicinal Chemistry

The true potential of this compound for drug development professionals lies in its identity as a nitro compound, a class of molecules with significant, albeit complex, therapeutic history.[1][12]

The Nitro Group as a Pharmacophore

Nitro-containing molecules are active components in a range of approved drugs, including antibacterials (e.g., Chloramphenicol, Metronidazole) and anticancer agents (e.g., Flutamide).[2][12] The nitro group's strong electron-withdrawing properties and its ability to engage in specific interactions with biological targets make it a potent pharmacophore.[2]

Mechanism of Action: Bioreductive Activation

A key mechanism for many nitro-drugs is bioreductive activation. In low-oxygen environments, such as those found in solid tumors or anaerobic bacteria, cellular reductases can reduce the nitro group.[1][2] This process generates highly reactive cytotoxic species, including nitroso and superoxide radicals, that can damage DNA and other critical cellular components, leading to cell death.[2] This targeted activation makes nitro compounds excellent candidates for hypoxia-activated prodrugs.[1][4]

Caption: Simplified pathway of nitro drug activation in hypoxic environments.

As a versatile building block, this compound can be used in organic synthesis to construct more complex molecules where the nitro functionality is strategically placed to achieve such targeted effects.[5]

Safety, Handling, and Storage

While specific safety data for this compound is limited, data for structurally related compounds like 3-pentanone provides a strong basis for handling protocols. The primary hazards are flammability and irritation.

-

Flammability: The presence of the pentanone backbone suggests that the compound is a flammable liquid.[9][13][14] Keep away from heat, sparks, open flames, and hot surfaces.[9][13] All equipment must be grounded to prevent static discharge.[13]

-

Health Hazards:

-

Inhalation: May cause respiratory irritation, drowsiness, or dizziness.[9][15] Handling should occur in a well-ventilated area or under a fume hood.[15]

-

Skin and Eye Contact: Causes skin and serious eye irritation.[9][15] Appropriate personal protective equipment (PPE), including impervious gloves and safety goggles, is mandatory.[15][16]

-

Ingestion: May be harmful if swallowed.[9]

-

-

Storage: Store in a cool, dark, and well-ventilated place in a tightly sealed container.[15] The recommended storage temperature is 2-8°C.[5]

Representative Experimental Protocol: The Henry (Nitro-Aldol) Reaction

To illustrate the synthetic utility of this compound, this section provides a representative protocol for a Henry reaction, a classic carbon-carbon bond-forming reaction. This protocol is a generalized example and must be adapted and optimized for specific substrates and laboratory conditions.

Objective: To demonstrate the use of this compound as a nucleophile in a base-catalyzed addition to an aldehyde.

Materials:

-

This compound

-

An appropriate aldehyde (e.g., benzaldehyde)

-

A suitable base (e.g., triethylamine or DBU)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Magnetic stirrer and stirring bar

-

Round-bottom flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere.

-

Reagent Addition: Dissolve this compound (1.0 eq) and the selected aldehyde (1.1 eq) in anhydrous THF.

-

Initiation: Cool the solution to 0°C using an ice bath. Slowly add the base (0.1-0.2 eq) dropwise to the stirring solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography.

Caption: Step-by-step workflow for a representative Henry reaction.

References

-

CAS No : 13485-58-0 | Product Name : this compound | Pharmaffiliates. [Link]

-

3-Nitro-2-pentanone | C5H9NO3 | CID 12492755 - PubChem. [Link]

-

3-nitro-2-pentanone - C5H9NO3, density, melting point, boiling point, structural formula, synthesis. [Link]

-

2-Pentanone, 3-nitro-, (3R)- (9CI) - LookChem. [Link]

-

Safety Data Sheet: 2-Pentanone - Carl ROTH. [Link]

-

Nitro-Group-Containing Drugs - PubMed. [Link]

-

synthesis of 2 pentanone, 3 pathways- Dr. Tania CS - YouTube. [Link]

-

3-Pentanone - Safety Data Sheet. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs - MDPI. [Link]

- Green synthesis method of 2-hydroxy-3-nitroacetophenone - Google P

Sources

- 1. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 13485-58-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 3-Nitro-2-pentanone | C5H9NO3 | CID 12492755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. 5-NITRO-2-PENTANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Pentanone, 3-nitro-, (3R)- (9CI)|lookchem [lookchem.com]

- 12. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.ca [fishersci.ca]

- 14. agilent.com [agilent.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. carlroth.com [carlroth.com]

Introduction: The Strategic Value of α-Nitro Ketones in Modern Synthesis

An In-depth Technical Guide to the Synthesis of α-Nitro Ketones

α-Nitro ketones are a class of organic compounds characterized by the presence of a nitro group (—NO₂) and a carbonyl group (C=O) on adjacent carbon atoms. This bifunctional arrangement makes them exceptionally versatile and valuable intermediates in synthetic organic chemistry. The strong electron-withdrawing nature of both the nitro and keto groups activates the α-carbon, rendering the α-proton acidic and facilitating a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2]

These compounds serve as pivotal precursors for a diverse array of more complex molecular architectures, including substituted pyrazines, isoxazoles, and other heterocyclic systems.[2][3] Furthermore, the nitro group itself is a synthetic chameleon, capable of being transformed into other crucial functional groups such as amines, oximes, or carbonyls via the Nef reaction, or removed entirely under reductive conditions.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core, field-proven methodologies for the synthesis of α-nitro ketones, delving into the mechanistic rationale behind each approach and offering detailed protocols for their practical implementation.

Strategic Overview of Synthetic Methodologies

The synthesis of α-nitro ketones can be broadly categorized into three primary strategies, each with distinct advantages concerning starting material availability, scalability, and functional group tolerance:

-

Oxidation of α-Nitro Alcohol Precursors: A robust and widely used two-step approach involving the initial formation of an α-nitro alcohol via the Henry (nitroaldol) reaction, followed by its oxidation.

-

Nitration of Ketones and Their Derivatives: The direct introduction of a nitro group at the α-position of a ketone, often mediated by the use of more reactive ketone-equivalents like enolates or silyl enol ethers.

-

Acylation of Nitroalkanes: A convergent strategy where a nitronate anion, generated from a primary nitroalkane, acts as a nucleophile to attack an acylating agent.

This guide will explore each of these strategies in detail, providing both theoretical grounding and practical, actionable insights.

Synthesis via Oxidation of α-Nitro Alcohols

This is arguably the most common and reliable method for preparing α-nitro ketones. The strategy is a sequential two-step process that leverages the well-established Henry reaction.

Causality and Mechanism: The logic of this approach is to first construct the C-C bond and install the requisite nitro and hydroxyl groups in a single, highly efficient step. The subsequent oxidation is a straightforward functional group transformation.

-

Step 1: The Henry (Nitroaldol) Reaction. A base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound (an aldehyde or ketone). This reaction forms a β-nitro alcohol.[5] For the synthesis of α-nitro ketones, an aldehyde is used as the starting carbonyl compound. The resulting secondary α-nitro alcohol serves as the direct precursor for the oxidation step.[3][4]

-

Step 2: Oxidation. The secondary alcohol is then oxidized to the corresponding ketone. A variety of oxidizing agents can be employed, including pyridinium chlorochromate (PCC), Swern oxidation conditions, and chromium-based reagents like potassium or sodium dichromate.[3] The choice of oxidant is critical to ensure high yield and avoid side reactions or degradation of the product.

Caption: Workflow for α-nitro ketone synthesis via the Henry reaction and subsequent oxidation.

Field-Proven Insights: An Improved Dichromate Oxidation

While classic methods like PCC or Swern oxidations are effective, they can be cumbersome or use toxic reagents. A significantly improved and facile method utilizes potassium dichromate in sulfuric acid, offering short reaction times and high purity of the final products.[3] The key to the high efficiency of this modified procedure is the controlled, gradual addition of the nitro alcohol to the oxidant solution, followed by a brief stirring period before the dropwise addition of acid. This minimizes side product formation and simplifies purification.[3]

Experimental Protocol: Potassium Dichromate Oxidation of 2-Nitro-1-phenylethan-1-ol

This protocol is adapted from the improved method described by S. S. T. Madhavapeddi et al.[3]

-

Preparation of Oxidant Solution: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve potassium dichromate (K₂Cr₂O₇, 1.2 eq.) in distilled water.

-

Substrate Addition: To the cooled and stirring oxidant solution, add the precursor α-nitro alcohol (e.g., 2-nitro-1-phenylethan-1-ol, 1.0 eq.) portion-wise over 5-10 minutes, ensuring the temperature remains below 10 °C.

-

Stirring: Remove the ice bath and allow the mixture to stir at room temperature for 10 minutes.

-

Acidification: Re-cool the flask in an ice bath. Add a 50% (v/v) solution of sulfuric acid (H₂SO₄) dropwise via an addition funnel over 20-30 minutes. A color change from orange to green should be observed.

-

Reaction Completion & Workup: After the addition is complete, stir the reaction for an additional 30 minutes at room temperature. Extract the mixture with diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by Kugelrohr distillation or column chromatography.[3]

Data Presentation: Yields of α-Nitro Ketones via Dichromate Oxidation

The following table summarizes the yields obtained for various α-nitro ketones using the improved potassium dichromate oxidation method.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | CH₃ | CH₃ | 3-Nitrobutan-2-one | 95 |

| 2 | C₂H₅ | CH₃ | 3-Nitropentan-2-one | 95 |

| 3 | CH₃ | (CH₂)₂CH₃ | 2-Nitrohexan-3-one | 93 |

| 4 | CH₃ | (CH₂)₅CH₃ | 2-Nitrononan-3-one | 87 |

| 5 | CH₃ | C₆H₅ | 1-Nitro-1-phenylpropan-2-one | 95 |

Data sourced from Molecules 2005, 10(11), 1458-1461.[3]

Synthesis via Nitration of Ketone Derivatives

This strategy involves the direct introduction of a nitro group onto a pre-existing ketone scaffold. Direct nitration of ketones with reagents like nitric acid is often problematic, leading to degradation and low yields.[6] A far more controlled and synthetically useful approach is the nitration of a ketone's enol equivalent, such as a silyl enol ether.

Field-Proven Insights: Nitration of Silyl Enol Ethers

The use of silyl enol ethers as substrates for α-nitration provides a mild and efficient route to α-nitro ketones.[4] Tetranitromethane (TNM) has been identified as a particularly effective nitrating agent for this transformation.[7]

Causality and Mechanism: The reaction's success hinges on the increased nucleophilicity of the enol double bond compared to the neutral ketone. The mechanism is not a simple electrophilic attack. Instead, it is proposed to proceed through a single-electron transfer (SET) pathway. An electron donor-acceptor (EDA) complex forms between the electron-rich silyl enol ether and the electron-poor TNM. This is followed by an electron transfer to generate a radical ion triad. A rapid homolytic coupling between the enol silyl ether radical cation and a nitrogen dioxide radical (NO₂•) leads to the α-nitro ketone after the loss of the trimethylsilyl group.[7]

Caption: Proposed electron-transfer mechanism for the nitration of silyl enol ethers with TNM.

Experimental Protocol: General Procedure for Nitration of a Silyl Enol Ether

This is a representative protocol based on the work of G. A. Olah and T. D. Fessner.[7]

-

Reaction Setup: In a flask protected from light, dissolve the silyl enol ether (1.0 eq.) in a suitable anhydrous solvent such as acetonitrile or dichloromethane at room temperature or below (e.g., 0 °C).

-

Reagent Addition: Add tetranitromethane (TNM, 1.0-1.2 eq.) dropwise to the stirred solution. An immediate color change (often orange to dark red) indicates the formation of the EDA complex.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within a few hours at room temperature.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Synthesis via Acylation of Nitroalkanes

This convergent approach builds the α-nitro ketone by forming the C-C bond between the α-carbon of the nitroalkane and the carbonyl carbon of an acylating agent.

Causality and Mechanism: The strategy relies on the acidity of the α-protons of primary nitroalkanes.[8] Treatment with a suitable base generates a nucleophilic nitronate anion. This anion then undergoes C-acylation when treated with a sufficiently reactive acylating agent. The key is to use an acylating agent that is reactive enough to acylate the nitronate on carbon rather than oxygen (O-acylation is a common competing pathway) but not so basic that it causes self-condensation or other side reactions. N-acylbenzotriazoles have emerged as exceptionally effective reagents for this purpose, providing good yields under mild conditions.[9][10]

Caption: General mechanism for the C-acylation of nitroalkanes to form α-nitro ketones.

Experimental Protocol: Acylation of Nitromethane using an N-Acylbenzotriazole

This protocol is adapted from the procedure reported by A. R. Katritzky et al.[10]

-

Nitronate Formation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add the primary nitroalkane (e.g., nitromethane, 2.0 eq.) dropwise.

-

Stirring: Allow the mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium nitronate salt.

-

Acylation: Cool the resulting suspension back to 0 °C. Add a solution of the N-acylbenzotriazole (1.0 eq.) in anhydrous THF dropwise.

-

Reaction Completion: Stir the reaction mixture at room temperature overnight. Monitor the reaction's progress by TLC.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). After removing the solvent under reduced pressure, purify the residue by flash column chromatography to yield the pure α-nitro ketone.

Conclusion and Future Outlook

The synthesis of α-nitro ketones is a well-established field with several powerful and reliable methodologies at the disposal of the modern chemist. The choice of synthetic route—be it the oxidation of Henry adducts, nitration of enol derivatives, or acylation of nitroalkanes—should be guided by factors such as substrate scope, functional group compatibility, and desired scale. The oxidation of α-nitro alcohols remains a highly robust and general-purpose method, while the nitration of silyl enol ethers and acylation of nitroalkanes offer more convergent and often milder alternatives.

As valuable synthetic intermediates, the chemistry of α-nitro ketones continues to be an active area of research.[2] Future efforts will likely focus on the development of more sustainable and atom-economical methods, particularly through the use of catalytic asymmetric reactions to directly access enantioenriched α-nitro ketones, further expanding their utility in the synthesis of complex, biologically active molecules.

References

-

Katritzky, A. R., Abdel-Fattah, A. A. A., Gromova, A. V., Witek, R., & Steel, P. J. (2005). The conversion of primary nitroalkanes into the corresponding α-nitro ketones readily proceeds using N-acylbenzotriazoles as acylation agents. The Journal of Organic Chemistry, 70(22), 9211–9214. [Link]

-

Orlandi, M., Brenna, D., Harms, R., & Verho, O. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6. [Link]

-

Madhavapeddi, S. S. T., & Vangala, R. (2005). Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method. Molecules, 10(11), 1458–1461. [Link]

-

Wikipedia contributors. (2023). Nef reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Ballini, R., & Bosica, G. (1997). Acyclic α-Nitro Ketones: Synthesis and Reactivity. ResearchGate. [Link]

-

Ashenhurst, J. (2010). Functional Groups In Organic Chemistry. Master Organic Chemistry. [Link]

-

Gharui, C., & Pan, S. C. (2019). Employment of α-nitroketones in organic synthesis. Organic & Biomolecular Chemistry, 17(22), 5190–5211. [Link]

-

Deng, H., & Lu, Y. (2007). Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids. PMC. [Link]

-

Organic Chemistry Portal. (2005). α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. [Link]

-

Organic Chemistry Portal. (n.d.). Nef Reaction. [Link]

-

Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

-

Fessner, T. D., & Olah, G. A. (1986). α-Nitration of Ketones via Enol Silyl Ethers. Radical Cations as Reactive Intermediates in Thermal and Photochemical Processes. The Journal of Organic Chemistry, 51(19), 3652–3661. [Link]

-

Shechter, H., & Shepherd, J. W. (1954). The Nitration of Cyclic Ketones with Alkyl Nitrates. Journal of the American Chemical Society, 76(15), 3980–3983. [Link]

-

Feuer, H., & Nielsen, A. T. (1958). Nitration Studies. XI. Preparation of α-Nitroketones and Aldehydes. Nitration of Enol Acetates and Ethers. Journal of the American Chemical Society, 80(22), 5991–5994. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Employment of α-nitroketones in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Chromate Oxidation of α-Nitro Alcohols to α-Nitro Ketones: Significant Improvements to a Classic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Nitroaldol Reaction of α-Ketoesters Catalyzed by Cinchona Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nef Reaction [organic-chemistry.org]

- 9. Nitro compound synthesis by C-C coupling [organic-chemistry.org]

- 10. α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles [organic-chemistry.org]

An In-depth Technical Guide to the Discovery and First Synthesis of 2-Nitro-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of α-Nitro Ketones in Synthetic Chemistry

The introduction of a nitro group alpha to a carbonyl functionality bestows a unique reactivity profile upon a molecule, making α-nitro ketones valuable and versatile intermediates in organic synthesis. The strong electron-withdrawing nature of the nitro group acidifies the α-proton, facilitating enolate formation and subsequent carbon-carbon bond-forming reactions. Historically, the chemistry of nitro compounds began to flourish in the 19th century, initially driven by their use in explosives and dyes. However, their synthetic potential as building blocks for more complex molecules was soon recognized. The development of foundational reactions like the Henry (nitroaldol) reaction in 1895 and the Nef reaction in 1894 provided the necessary tools to introduce and transform the nitro group, paving the way for the synthesis of a wide array of functionalized molecules, including α-nitro ketones.[1][2] These compounds serve as precursors to various synthetically important structures, such as amino alcohols and heterocyclic systems, which are often core motifs in pharmacologically active agents.

The First Documented Synthesis of 2-Nitro-3-pentanone: A Historical Perspective

The first detailed account of the synthesis of this compound appears in the 1955 publication by Hurd and Nilson, titled "Acyclic α-Nitro Ketones: Synthesis and Reactivity."[3] This work systematically explored the preparation and properties of a series of α-nitro ketones, including the title compound. The primary motivation behind their research was to develop reliable methods for the synthesis of these bifunctional compounds and to characterize their chemical behavior. At the time, the synthesis of α-nitro ketones was not a trivial undertaking, and their reactivity was not fully understood. The work of Hurd and Nilson provided a significant contribution to the field by establishing a viable synthetic route and offering initial insights into the properties of these compounds.

The First Synthesis: A Two-Step Approach

The initial synthesis of this compound was achieved through a two-step process, a common strategy for the preparation of α-nitro ketones. This method involves:

-

The Henry Reaction (Nitroaldol Condensation): The formation of a β-nitro alcohol intermediate.

-

Oxidation: The subsequent oxidation of the secondary alcohol to the corresponding ketone.

This sequential approach allows for the controlled construction of the target molecule from readily available starting materials.

Step 1: Synthesis of the Precursor, 2-Nitro-3-pentanol, via the Henry Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1][4][5] In the synthesis of the precursor for this compound, nitroethane is reacted with propionaldehyde.

Reaction Mechanism:

The reaction proceeds through the deprotonation of nitroethane by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of propionaldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol, 2-nitro-3-pentanol.

Sources

Theoretical studies on the electronic structure of 2-Nitro-3-pentanone

An In-depth Technical Guide to the Theoretical Electronic Structure of 2-Nitro-3-pentanone

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound (C₅H₉NO₃). While specific experimental and computational studies on this molecule are not extensively documented in current literature, this paper outlines a robust, first-principles approach for its characterization. By leveraging established quantum chemical methodologies, we present a complete workflow for determining its conformational landscape, optimized molecular geometry, and key electronic properties. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of molecular properties to predict reactivity, stability, and potential applications. The methodologies described herein are self-validating and grounded in widely accepted computational chemistry standards.

Introduction: The Significance of Understanding Nitroalkanones

This compound is a bifunctional organic molecule containing both a nitro group (-NO₂) and a ketone carbonyl group (C=O). The interplay between the strong electron-withdrawing nature of the nitro group and the polarity of the carbonyl group dictates the molecule's overall electronic distribution, reactivity, and intermolecular interactions. A thorough understanding of its electronic structure is paramount for applications in organic synthesis, materials science, and medicinal chemistry, where such compounds can serve as versatile building blocks or pharmacophores.

Theoretical studies, particularly those employing quantum chemical calculations, offer a powerful, non-empirical means to elucidate these properties before undertaking extensive laboratory synthesis and characterization. This guide details the necessary computational steps to build a complete electronic and structural profile of this compound, from initial conformational analysis to the calculation of molecular orbitals and electrostatic potential.

Core Computational Methodologies: A First-Principles Approach

The foundation of modern electronic structure theory lies in solving the Schrödinger equation for a given molecule. For a polyatomic system like this compound, exact solutions are not feasible, necessitating the use of approximations.

Density Functional Theory (DFT) has emerged as the predominant method for such investigations due to its exceptional balance of computational efficiency and accuracy. DFT methods calculate the electron density of a system to determine its energy and other properties. The choice of a functional, which approximates the exchange-correlation energy, is critical. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable results for geometries and electronic properties.

To mathematically describe the distribution of electrons, atomic orbitals are represented by a set of mathematical functions known as a basis set . Pople-style basis sets, such as 6-31G(d,p) or the more flexible 6-311++G(d,p) , are standard choices that provide a good compromise between accuracy and computational demand.

A Validated Workflow for Electronic Structure Analysis

A systematic and logical workflow is essential to ensure the reliability and reproducibility of computational results. The following process represents a self-validating system for the theoretical characterization of this compound.

Caption: A validated workflow for the theoretical analysis of this compound.

Step 1 & 2: Structure Generation and Conformational Analysis

The first step is to generate an initial 3D structure of this compound. This can be done using its SMILES string (CCC(=O)C(C)[O-]). Due to the presence of several single bonds, the molecule can exist in multiple conformations. A potential energy surface (PES) scan, performed by systematically rotating the dihedral angles around the C-C, C-N, and C-O bonds, is crucial to identify the most stable, low-energy conformers. This step prevents the analysis from being conducted on a high-energy, and therefore less relevant, structure.

Step 3: Geometry Optimization

Each low-energy conformer identified from the PES scan must be subjected to a full geometry optimization. This process systematically adjusts the positions of all atoms to find the arrangement that corresponds to a minimum on the potential energy surface. This is the most critical step for obtaining accurate structural parameters.

Step 4: Vibrational Frequency Analysis

Following optimization, a vibrational frequency calculation must be performed. This serves two purposes:

-

Validation: A true energy minimum will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or saddle point, meaning the structure is not a stable conformer and requires further optimization.

-

Thermochemistry and IR Spectra: The calculation provides thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and allows for the prediction of the molecule's infrared (IR) spectrum.

Step 5 & 6: Refined Energy and Electronic Property Analysis